Periplocymarin is a cardiac glycoside, a class of organic compounds characterized by their potent effects on cardiac muscle contraction. [, ] It is naturally found in various plants, including Periploca sepium, Periploca graeca, Castilloa elastica, and several species of the genus Strophanthus. [, , , , , , , ] Periplocymarin has garnered significant interest in scientific research, primarily for its potential anti-cancer and cardioprotective properties. [, , , , ]
The synthesis of Periplocymarin is not extensively covered in the provided literature. Most studies focus on its extraction and isolation from natural sources, particularly from the seeds of Castilloa elastica. [, , , , , ] This suggests that the chemical synthesis of Periplocymarin may be complex or inefficient compared to its extraction from natural sources.
Periplocymarin's molecular structure comprises a steroid nucleus linked to a lactone ring (characteristic of cardiac glycosides) and a sugar moiety. [] The specific sugar attached to Periplocymarin is L-rhamnose. [] The spatial arrangement of atoms within the molecule, particularly the stereochemistry at the steroid and sugar moieties, is crucial for its biological activity.
Periplocymarin, like other cardiac glycosides, undergoes hydrolysis in the presence of specific enzymes or under acidic conditions. [] This reaction cleaves the glycosidic bond, separating the sugar molecule from the steroid-lactone core, yielding periplogenin (the aglycone) and the corresponding sugar. [, ]
Periplocymarin's primary mechanism of action involves the inhibition of sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), an enzyme crucial for maintaining electrochemical gradients across cell membranes. [, ] This inhibition leads to increased intracellular calcium levels, which can trigger various downstream effects depending on the cell type. [] In cardiac muscle cells, increased calcium levels enhance contractility. [] Conversely, in cancer cells, elevated calcium levels can induce apoptosis, programmed cell death. [, , ]
7.1. Anticancer Activity: Periplocymarin exhibits promising anti-cancer activity against various cancer cell lines, including colorectal, liver, and breast cancer cells. [, , , , ] This activity stems from its ability to induce apoptosis by increasing intracellular calcium levels, primarily through the inhibition of Na+/K+-ATPase. [, , ] Research has explored targeted delivery strategies using nanoparticles and prodrugs to enhance its efficacy and reduce potential side effects. [, ]
7.2. Cardioprotective Effects: While primarily known for its potential toxicity to the heart at high doses, research suggests Periplocymarin may also possess cardioprotective properties at specific concentrations. [, , ] Studies indicate it can alleviate myocardial fibrosis induced by β-adrenergic overactivation and improve cardiac function in doxorubicin-induced heart failure models. [, ] These effects are likely linked to its modulation of calcium signaling and its impact on cellular metabolism. [, ]
7.3. Pharmacokinetic Studies: Understanding Periplocymarin's absorption, distribution, metabolism, and excretion (ADME) is crucial for its potential therapeutic applications. [, , , , ] Studies have investigated its pharmacokinetic profile in rats, revealing rapid absorption and distribution to various tissues, including the heart, liver, and kidneys. [, , , , , ] Research has identified periplocymarin as a primary metabolite of periplocin, another cardiac glycoside, suggesting its potential role in the overall pharmacological activity of periplocin-containing herbal medicines. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6